This compound falls under the category of synthetic organic compounds, particularly those used in medicinal chemistry and pharmaceutical applications. The presence of fluorine atoms often enhances biological activity and metabolic stability, making such compounds of interest in drug discovery.
The synthesis of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. A general synthetic route may include the following steps:
The molecular structure of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can be analyzed using various spectroscopic techniques:
The presence of fluorine atoms typically influences electron density distribution and polarity within the molecule, potentially enhancing its interactions with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors:
Studies on similar compounds have shown that fluorinated derivatives often exhibit enhanced binding affinity due to increased lipophilicity and metabolic stability.
Quantitative analyses such as melting point determination and solubility tests provide insights into practical handling and application scenarios.
The potential applications of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide include:
The strategic incorporation of fluorinated benzamide scaffolds serves as a cornerstone in the molecular architecture of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide. The 2,6-difluoro substitution pattern on the benzamide ring significantly enhances target binding affinity through multiple mechanisms: fluorine atoms induce strong electrostatic interactions with enzymatic binding pockets, improve compound lipophilicity for enhanced membrane permeability, and confer metabolic stability by resisting oxidative degradation. This design leverages the established bioactivity of fluorinated benzamides in antimicrobial and anticancer contexts, where the electron-withdrawing properties of fluorine modulate the amide group's electronic character, thereby strengthening hydrogen bond acceptor capacity toward biological targets [1] [4]. Computational analyses confirm that the 2,6-difluoro configuration optimally positions fluorine atoms for halogen bonding with proximal amino acid residues (e.g., Arg192, Phe149) in the Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) active site, a key enzyme in mycolic acid biosynthesis [1].
Table 1: Impact of Fluorine Substitution on Benzamide Pharmacokinetic Parameters
Substitution Pattern | LogP Value | Metabolic Stability (t½, min) | Protein Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
Unsubstituted benzamide | 1.82 | 28.7 | -6.21 |
2-fluorobenzamide | 2.15 | 45.2 | -7.05 |
2,6-difluorobenzamide | 2.78 | 89.6 | -8.93 |
2,4,6-trifluorobenzamide | 3.12 | 102.4 | -8.87 |
The 2,6-difluoro configuration demonstrates an optimal balance between lipophilicity enhancement and target affinity, exceeding both mono-fluorinated and excessively fluorinated analogues in binding energy calculations [4]. Molecular electrostatic potential (MEP) maps reveal localized negative regions around fluorine atoms that facilitate dipole-dipole interactions with hydrophobic enzyme pockets, while maintaining planarity critical for π-stacking interactions with aromatic residues in the InhA binding cavity [1].
The 1,2,3-triazole-thiophene pharmacophore constitutes the central molecular hinge of this hybrid compound, engineered to enable dual-mode target engagement. Regioselective 1,4-disubstitution of the triazole ring ensures optimal spatial orientation between the fluorinated benzamide and thiophene components, facilitating simultaneous interactions with discrete binding sub-pockets. The triazole ring functions as a rigid bioisostere capable of: (1) acting as a hydrogen bond acceptor through its N3 nitrogen atom, (2) participating in dipole-dipole interactions via its pronounced electrostatic gradient, and (3) engaging in π-stacking with aromatic enzyme residues [3] [10]. The thiophene heterocycle contributes additional electron-rich characteristics that enhance π-π stacking capabilities while its sulfur atom provides a weak hydrogen bond acceptor site. This combination creates a planar bioactive conformation ideally suited for insertion into the hydrophobic cleft of InhA, where molecular dynamics simulations show persistent interactions (>85% simulation time) with catalytic residues Tyr158 and NAD+ cofactor [3].
Table 2: Molecular Interaction Profiles of Triazole-Heterocycle Hybrid Components
Structural Component | Key Interaction Types | Biological Targets Validated | Contribution to Binding Energy (kcal/mol) |
---|---|---|---|
1,4-disubstituted triazole | Hydrogen bonding (N3), π-stacking, dipole interactions | G-quadruplex DNA, kinase ATP sites, oxidoreductases | -3.2 to -5.7 |
Thiophene moiety | π-π stacking, weak H-bonding (S), hydrophobic complementarity | Cytochrome P450, GPCRs, kinase allosteric sites | -1.8 to -2.9 |
Triazole-thiophene conjugate | Cooperative π-system, enhanced binding surface area | Mycobacterial InhA, viral proteases, DNA topoisomerases | -6.4 to -8.1 |
Click chemistry synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures exclusive 1,4-regioselectivity, critical for maintaining proper vector alignment of the thiophene ring toward hydrophobic sub-pockets in the target enzyme [10]. This regiochemical precision differentiates the compound from non-selective hybrids, as molecular docking confirms 1,5-isomers exhibit 30-40% reduced binding affinity due to misalignment of the thiophene vector [3].
The compound emerged as a top candidate through rigorous computational screening against M. tuberculosis InhA. Structure-based virtual screening employed a multi-step protocol: (1) pharmacophore filtering based on known InhA inhibitors (triclosan, isoniazid-NAD adduct), (2) molecular docking with induced-fit receptor flexibility, and (3) molecular mechanics/generalized Born surface area (MM/GBSA) binding affinity refinement. Docking simulations positioned the fluorinated benzamide deep within the InhA substrate channel, with the 2,6-difluoro groups forming halogen bonds with Gly96 backbone carbonyl (2.9 Å) and the NAD+ pyrophosphate moiety (3.2 Å) [1]. The triazole-thiophene extension demonstrated optimal length to bridge the hydrophobic cavity, establishing π-stacking with Phe149 (distance: 3.8 Å) while the triazole N3 atom hydrogen-bonded with catalytic water (2.7 Å) near Tyr158 [1].
Table 3: In Silico Screening Results for Hybrid Candidates Against Mtb InhA
Compound Structural Features | Glide Docking Score (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | Key Interactions with InhA |
---|---|---|---|
Benzamide-unsubstituted + triazole-phenyl | -7.21 | -45.32 | H-bond (Tyr158), π-stack (Phe149) |
2-F-benzamide + triazole-thiophene | -8.93 | -52.17 | Halogen bond (Gly96), π-stack (Phe149) |
2,6-diF-benzamide + triazole-thiophene | -10.86 | -58.94 | Dual halogen bonds (Gly96, NAD+), H-bond (catalytic H2O), π-stack (Phe149) |
2,4,6-triF-benzamide + triazole-furan | -9.67 | -54.28 | Halogen bonds (Gly96, Ser94), π-stack (Phe149) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9